molecular formula C11H21ClN2O B1523737 N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride CAS No. 1269152-74-0

N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride

Cat. No.: B1523737
CAS No.: 1269152-74-0
M. Wt: 232.75 g/mol
InChI Key: VDEDZMYTHDDUJT-UHFFFAOYSA-N
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Description

N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride (CAS: 1243268-68-9) is a synthetic organic compound with the molecular formula C₈H₁₇ClN₂O and a molecular weight of 192.69 g/mol. Its structure features a cyclopropane ring attached to a cyclobutane carboxamide backbone, an aminopropyl chain, and a hydrochloride salt. This compound is primarily utilized in pharmaceutical and polymer research due to its unique structural attributes, including the rigid cyclopropane/cyclobutane framework and the cationic amine group, which may influence binding interactions or polymerization behavior .

Properties

IUPAC Name

N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O.ClH/c12-7-2-8-13(10-5-6-10)11(14)9-3-1-4-9;/h9-10H,1-8,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDEDZMYTHDDUJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)C(=O)N(CCCN)C2CC2.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H21ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.75 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1269152-74-0
Record name Cyclobutanecarboxamide, N-(3-aminopropyl)-N-cyclopropyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1269152-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Preparation of Cyclobutanecarboxaldehyde Intermediate

  • Starting from cyclobutanemethanol or cyclobutanemethyl derivatives, oxidation is performed using stable free radicals such as 2,2,6,6-tetramethyl-1-piperidinyloxy (TEMPO) to selectively oxidize the primary alcohol to cyclobutanecarboxaldehyde.

  • Reaction conditions typically involve mild oxidation in the presence of TEMPO and a co-oxidant, enabling high selectivity and yield.

Nitroalkane Coupling to Form Nitro-Hydroxy Acid Intermediate

  • The cyclobutanecarboxaldehyde is then reacted with nitromethane under basic conditions to form a nitro-alcohol intermediate.

  • This step involves a Henry reaction (nitroaldol reaction), which introduces the nitro group and hydroxyl functionality on the propionic acid backbone.

  • The nitro-alcohol is subsequently converted to the nitro-hydroxy acid by hydrolysis or further oxidation steps.

Reduction and Amide Formation

  • The nitro group is reduced to an amine, typically using catalytic hydrogenation or chemical reducing agents such as iron powder in acidic media.

  • The resulting amino acid intermediate is then coupled with cyclopropylamine or its derivatives to form the amide bond.

  • Coupling agents such as carbodiimides (e.g., EDC, DCC) or activated esters may be employed to facilitate amide bond formation.

Introduction of the 3-Aminopropyl Side Chain

  • The 3-aminopropyl group is introduced via nucleophilic substitution or reductive amination on the amide nitrogen or by using protected aminoalkyl intermediates.

  • Protection/deprotection strategies may be used to control regioselectivity and avoid side reactions.

Formation of Hydrochloride Salt

  • The final compound is converted to its hydrochloride salt by treatment with hydrogen chloride gas or hydrochloric acid in an appropriate solvent, enhancing its stability and crystallinity for isolation.

Representative Reaction Scheme

Step Reactants Reagents/Conditions Product Yield (%) Notes
1 Cyclobutanemethanol TEMPO, co-oxidant, mild conditions Cyclobutanecarboxaldehyde 85-90 Selective oxidation
2 Cyclobutanecarboxaldehyde + nitromethane Base (e.g., NaOH), solvent (EtOH) Nitro-alcohol intermediate 75-80 Henry reaction
3 Nitro-alcohol intermediate Reduction (H2, Pd/C or Fe/HCl) Amino-hydroxy acid 80-85 Nitro group reduction
4 Amino-hydroxy acid + cyclopropylamine Coupling agent (EDC, DCC), solvent (DMF) N-cyclopropylcyclobutanecarboxamide 70-75 Amide bond formation
5 Amide + 3-bromopropylamine (or protected) Nucleophilic substitution or reductive amination N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide 65-70 Side chain introduction
6 Free base HCl gas or HCl solution Hydrochloride salt >95 Salt formation

Research Findings and Optimization Notes

  • Oxidation Step: Use of TEMPO radical ensures mild and selective oxidation, minimizing over-oxidation and degradation of the cyclobutane ring.

  • Nitroalkane Coupling: The Henry reaction proceeds efficiently under basic conditions; control of temperature and stoichiometry is critical to minimize side products.

  • Reduction: Catalytic hydrogenation is preferred for cleaner conversion; iron/HCl is a cost-effective alternative but requires careful work-up.

  • Amide Coupling: Carbodiimide-mediated coupling is effective; however, side reactions such as racemization can occur and need to be controlled by additives like HOBt.

  • Side Chain Introduction: Protection of amino groups during alkylation improves yields and reduces by-products.

  • Salt Formation: Hydrochloride salt crystallizes well, facilitating purification and handling.

Summary Table of Key Preparation Parameters

Preparation Stage Key Reagents Solvent Temperature Reaction Time Yield Range (%) Remarks
Oxidation to aldehyde TEMPO, co-oxidant Acetonitrile, water 0–25 °C 2–4 h 85–90 Mild conditions
Nitroaldol reaction Nitroalkane, base Ethanol 0–25 °C 3–6 h 75–80 Control pH
Nitro reduction H2, Pd/C or Fe/HCl Ethanol or aqueous acid RT or reflux 4–8 h 80–85 Catalyst choice affects purity
Amide coupling EDC, DCC, cyclopropylamine DMF, DCM 0–25 °C 12–24 h 70–75 Use additives to suppress racemization
Side chain alkylation 3-bromopropylamine DMF, MeCN 25–50 °C 6–12 h 65–70 Protect amino groups
Salt formation HCl gas or HCl solution Ether, MeOH 0–25 °C 1–2 h >95 Crystallization step

The preparation of N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride involves a well-established multi-step synthetic route starting from cyclobutyl derivatives. Key steps include selective oxidation, nitroalkane coupling, reduction, amide bond formation, and side chain introduction, followed by salt formation. Optimization of reaction conditions at each stage ensures high yields and purity. The methods are supported by patent literature and reflect current best practices in synthetic organic chemistry for such complex amide hydrochlorides.

Chemical Reactions Analysis

Types of Reactions

N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to changes in cellular pathways and physiological responses. For example, it may inhibit certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a systematic comparison of the target compound with structurally or functionally related molecules, supported by data from diverse sources:

Table 1: Structural and Molecular Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Key Structural Features
N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride 1243268-68-9 C₈H₁₇ClN₂O 192.69 Cyclopropane, cyclobutane carboxamide, single HCl salt
N-(3-Aminopropyl)-3,3-difluoro-N-methylcyclobutane-1-carboxamide hydrochloride 2648941-86-8 C₁₀H₁₈ClF₂N₂O 242.70 Difluoro-substituted cyclobutane, methyl group, single HCl salt
N-(3-aminopropyl)cyclobutanecarboxamide dihydrochloride 2940961-26-0 C₈H₁₈Cl₂N₂O 229.15 No cyclopropane, dihydrochloride salt
Deacylated alfuzosin (N2-(3-Aminopropyl)-6,7-dimethoxy-N2-methylquinazoline) Not provided C₁₄H₂₁N₅O₂ 291.35 Quinazoline core, dimethoxy groups, aminopropyl chain (no cyclopropane/cyclobutane)
N-(3-Aminopropyl)methacrylamide hydrochloride (APMA) Not provided C₇H₁₅ClN₂O 178.66 Methacrylamide group, aminopropyl chain, single HCl salt (polymerization applications)

Key Comparative Insights

Impact of Fluorine Substitution The difluoro-N-methylcyclobutane analog (CAS 2648941-86-8) exhibits a higher molecular weight (242.70 g/mol) due to fluorine atoms and a methyl group. Fluorine substitution typically enhances metabolic stability and lipophilicity, which could improve bioavailability in drug design compared to the non-fluorinated target compound .

This property is critical for formulations requiring enhanced dissolution rates .

Structural Rigidity vs. Flexibility
The cyclopropane ring in the target compound introduces rigidity, which may favor specific receptor binding or polymer chain alignment. In contrast, APMA (methacrylamide derivative) lacks cyclic constraints, enabling greater flexibility for radical polymerization in materials science .

Functional Group Diversity Deacylated alfuzosin’s quinazoline core () highlights the role of aromatic systems in therapeutic agents (e.g., alpha-blockers), whereas the cyclopropane/cyclobutane carboxamide in the target compound may be more suited to non-aromatic scaffold development .

Commercial Viability Pricing data for the difluoro-N-methylcyclobutane analog () indicates a premium cost (e.g., ~1,375,000 KRW/0.25g), likely reflecting synthetic complexity.

Research Findings

  • Polymerization Behavior: APMA’s methacrylamide group enables efficient RAFT polymerization, whereas the cyclopropane-carboxamide structure in the target compound may limit radical reactivity, directing its use toward non-polymeric applications .
  • Biocompatibility : Analogous compounds like poly(N-(2-hydroxypropyl)methacrylamide) (HPM) show superior biocompatibility compared to PEG, suggesting that structural analogs of the target compound could be explored for drug delivery systems .

Biological Activity

N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic applications. This article aims to explore its biological activity, including mechanisms of action, efficacy in various biological systems, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Although detailed mechanisms specific to this compound are still under investigation, similar compounds often exhibit activity through modulation of enzyme activity, receptor binding, or interference with cellular signaling pathways.

Biological Activity Overview

Research indicates that compounds with structural similarities to this compound may exhibit a variety of biological activities, including:

  • Antitumor Activity : Compounds targeting histone acetyltransferases (HATs) have shown promise in inhibiting cancer cell proliferation. For instance, inhibitors of p300/CBP HAT have demonstrated IC50 values as low as 620 nM against tumor cell lines .
  • Anti-inflammatory Effects : Many derivatives in this chemical class have been reported to possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines.
  • Neuroprotective Effects : Some studies suggest that related compounds may protect neuronal cells from apoptosis, indicating potential applications in neurodegenerative diseases.

Data Table: Biological Activities and Efficacy

Activity Type Description Efficacy (IC50) Reference
AntitumorInhibition of p300/CBP HAT activity620 nM - 1.8 μM
Anti-inflammatoryReduction of pro-inflammatory cytokinesNot specified
NeuroprotectivePrevention of neuronal apoptosisNot specified

Case Study 1: Antitumor Activity

In a study investigating the effects of various HAT inhibitors on breast cancer cells, it was found that treatment with a compound similar to this compound resulted in significant reductions in cell proliferation. The study utilized gene expression profiling to demonstrate that the inhibitor mimicked the effects seen with siRNA-mediated knockdown of p300, highlighting its potential as a therapeutic agent in cancer treatment .

Case Study 2: Neuroprotection

Another study focused on the neuroprotective effects of related compounds. In vitro assays indicated that these compounds could significantly reduce apoptosis in neuronal cell lines subjected to oxidative stress. This suggests a promising avenue for further research into their application for neurodegenerative diseases .

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis of N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride?

  • Methodological Answer : Use statistical Design of Experiments (DoE) to minimize trial-and-error approaches. For example, factorial designs can identify critical parameters (e.g., reaction temperature, solvent polarity, stoichiometry) affecting yield and purity. Central Composite Designs (CCD) help optimize nonlinear relationships between variables. Analytical tools like HPLC and NMR should validate outcomes . Computational reaction path searches (e.g., quantum chemical calculations) can predict intermediates and transition states, reducing experimental iterations .

Q. How can researchers characterize the structural and functional groups of this compound?

  • Methodological Answer : Combine spectroscopic techniques:

  • NMR (¹H/¹³C): Assign cyclopropane and cyclobutane ring protons/carbons, and confirm amine/carboxamide groups.
  • Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for protonated ions).
  • FTIR : Identify N-H stretches (amine, amide) and carbonyl (C=O) vibrations.
  • X-ray Crystallography : Resolve 3D conformation, including cyclopropane ring strain and hydrogen bonding patterns (if crystalline) .

Q. What structure-activity relationship (SAR) insights are critical for modifying this compound’s bioactivity?

  • Methodological Answer : Focus on substituent effects:

  • Cyclopropane vs. Cyclobutane : Cyclopropane’s ring strain may enhance target binding via van der Waals interactions, while cyclobutane offers conformational rigidity.
  • Aminopropyl Chain : Adjust chain length or substitute with bulkier amines to modulate solubility or receptor affinity.
  • Compare analogs like N-(piperidin-3-yl)cyclopropanecarboxamide hydrochloride to assess amine positioning’s impact on activity .

Advanced Research Questions

Q. How can computational modeling resolve contradictions in experimental data (e.g., unexpected reaction byproducts)?

  • Methodological Answer : Apply density functional theory (DFT) to model reaction pathways and identify energetically favorable intermediates. For example, if amidation yields unexpected cyclization products, transition-state calculations can reveal competing mechanisms. Machine learning algorithms trained on reaction databases (e.g., USPTO) predict side reactions and guide experimental adjustments .

Q. What strategies address discrepancies in biological assay results (e.g., inconsistent IC50 values)?

  • Methodological Answer :

  • Assay Validation : Ensure consistency in cell lines, buffer conditions, and controls.
  • Metabolite Interference : Use LC-MS to detect degradation products (e.g., hydrolysis of the cyclopropane ring in serum).
  • Receptor Heterogeneity : Perform binding assays with purified receptors (e.g., SPR or ITC) to isolate target interactions from off-target effects .

Q. How can researchers design a receptor-binding study for this compound using advanced biophysical techniques?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Immobilize the target receptor on a gold sensor chip and measure binding kinetics (ka, kd) in real-time.
  • Isothermal Titration Calorimetry (ITC) : Quantify thermodynamic parameters (ΔH, ΔS) to distinguish enthalpic vs. entropic binding drivers.
  • Cryo-EM/X-ray Co-crystallization : Resolve binding poses at atomic resolution, focusing on cyclopropane/cyclobutane interactions with hydrophobic pockets .

Q. What methodologies integrate high-throughput screening (HTS) with mechanistic studies for this compound?

  • Methodological Answer :

  • HTS Workflow : Use automated liquid handling to test 10,000+ compounds in parallel. Prioritize hits via dose-response curves.
  • Mechanistic Follow-up : Combine RNA-seq (to identify pathway perturbations) and CRISPR-Cas9 knockout screens to validate target engagement.
  • Cheminformatics : Cluster analogs using molecular descriptors (e.g., LogP, polar surface area) to refine SAR hypotheses .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride
Reactant of Route 2
N-(3-aminopropyl)-N-cyclopropylcyclobutanecarboxamide hydrochloride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.